Chrysoeriol 5-methyl ether
Overview
Description
Chrysoeriol 5-methyl ether is a methoxylated flavone, a derivative of luteolin. It is a naturally occurring compound found in various plants, including medicinal herbs. This compound is known for its diverse biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chrysoeriol 5-methyl ether can be synthesized through the methylation of luteolin. This process involves the use of methyltransferases, such as OsCOMT1 from rice and ZmCOMT from maize, which transfer a methyl group to luteolin . Another method involves the use of a sugar O-methyltransferase enzyme from Saccharopolyspora spinosa, which regioselectively produces chrysoeriol in a microbial host .
Industrial Production Methods
Industrial production of this compound can be achieved through microbial biosynthesis. Recombinant Escherichia coli expressing specific methyltransferases can be used to produce chrysoeriol from luteolin . This method is sustainable and can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Chrysoeriol 5-methyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert chrysoeriol into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the chrysoeriol molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific pH and temperature .
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of chrysoeriol, which may have different biological activities and properties .
Scientific Research Applications
Chrysoeriol 5-methyl ether has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying flavonoid chemistry and for synthesizing other flavonoid derivatives.
Biology: Chrysoeriol is studied for its role in plant defense mechanisms and its effects on various biological pathways.
Medicine: It has potential therapeutic applications due to its anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.
Mechanism of Action
Chrysoeriol 5-methyl ether exerts its effects through various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It also inhibits inflammatory pathways by modulating the activity of enzymes and cytokines involved in inflammation. Additionally, chrysoeriol has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Chrysoeriol 5-methyl ether is similar to other methoxylated flavones, such as diosmetin and luteolin. it has unique properties that distinguish it from these compounds:
Similar compounds include:
- Diosmetin
- Luteolin
- Apigenin
These compounds share structural similarities but differ in their biological activities and applications .
Properties
IUPAC Name |
7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-methoxychromen-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-21-14-5-9(3-4-11(14)19)13-8-12(20)17-15(22-2)6-10(18)7-16(17)23-13/h3-8,18-19H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMXMMBASFOTIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC(=C(C=C3)O)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801308421 | |
Record name | Luteolin 5,3′-dimethyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801308421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62346-14-9 | |
Record name | Luteolin 5,3′-dimethyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62346-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Luteolin 5,3′-dimethyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801308421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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